molecular formula C21H25N3O5S B357443 2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid CAS No. 921054-46-8

2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid

Cat. No. B357443
CAS RN: 921054-46-8
M. Wt: 431.5g/mol
InChI Key: BWDAZLCAPIDZMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have designed and synthesized novel derivatives of 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes the introduction of functional groups, cyclization, and purification.


Physical And Chemical Properties Analysis

  • Physical Properties : These include melting point, solubility, and crystal structure (if available). Single crystals of related compounds have been developed .

Scientific Research Applications

Potential Source for Synthesizing Novel CNS Acting Drugs

A literature review highlighted the significance of heterocyclic compounds, including those with piperidine structures, as potential leads for synthesizing compounds with CNS activity. The study underscores the role of functional chemical groups, including piperidine, in forming compounds that may exhibit a range of CNS effects, from depression to convulsion mitigation (Saganuwan, 2017).

Role in Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes Mellitus

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes piperidine structures, shows their importance in treating type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion. The review categorizes various chemical groups, including piperidines, as critical in developing new antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

The review on organotin(IV) complexes, which can be related to the structure of interest, discusses their remarkable anticarcinogenic and toxic properties. These complexes, incorporating piperidine and benzoic acid derivatives, have shown promising antitumor activity and cytotoxicity, making them potential candidates for cancer treatment (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).

Pharmacokinetic and Pharmacodynamic Applications

Studies on the pharmacokinetics and pharmacodynamics of compounds such as nitisinone and bilastine, which share structural similarities with the chemical of interest, provide insights into their stability, degradation processes, and biological applications. These compounds have been explored for their therapeutic potential and the mechanisms underlying their stability and efficacy in medical treatments (Barchańska et al., 2019); (Sharma et al., 2021).

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12518–12528. Link

properties

IUPAC Name

2-[2-piperidin-1-ylsulfonylethyl(pyridin-4-ylmethyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-20(18-6-2-3-7-19(18)21(26)27)23(16-17-8-10-22-11-9-17)14-15-30(28,29)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDAZLCAPIDZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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